1-(4-hydroxy-3-methoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
Overview
Description
1-(4-hydroxy-3-methoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is a useful research compound. Its molecular formula is C20H17NO3 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.12084340 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Studies
Research has explored the synthesis of derivatives related to 1-(4-hydroxy-3-methoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one, offering insights into their chemical structures and potential applications. Studies on oxoisoaporphines and tetrahydroisoquinoline derivatives have highlighted the versatility of these compounds in synthetic chemistry, particularly in the creation of complex heterocyclic structures. These efforts have expanded the understanding of such molecules, potentially paving the way for novel applications in medicinal chemistry and material science. For instance, the detailed structural and spectral assignment of oxoisoaporphines through experiments such as HMQC and HMBC has been crucial in characterizing these compounds accurately (E. Sobarzo-Sánchez et al., 2003).
Antimycobacterial Activity
Another significant area of research is the antimycobacterial properties of benzopyrazolo[3,4-b]quinolindiones. Studies have demonstrated that specific derivatives exhibit promising antimycobacterial activity against various Mycobacterium species, suggesting potential therapeutic applications for infections caused by these bacteria. Such findings are instrumental in the ongoing search for new antimycobacterial agents, especially in the face of rising drug resistance (J. Quiroga et al., 2014).
Analgesic Activity
The synthesis of quinazolinone derivatives has also been investigated for their analgesic activity, highlighting the potential of these compounds in pain management. Research into the analgesic effects of these molecules could lead to the development of new pain relief medications, addressing a critical need in healthcare for more effective and safer analgesics (Osarumwense Peter Osarodion, 2023).
Molecular Docking Studies
The exploration of molecular docking and structure-activity relationships in the context of quinoline derivatives has provided valuable insights into their potential as therapeutic agents. For example, studies involving the synthesis, crystal structure, and molecular docking of specific quinazolinone derivatives have suggested their utility in targeting specific proteins or enzymes, which could be beneficial in designing drugs with targeted mechanisms of action (Qing-mei Wu et al., 2022).
Properties
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-24-18-10-13(7-9-17(18)22)15-11-19(23)21-16-8-6-12-4-2-3-5-14(12)20(15)16/h2-10,15,22H,11H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPGPKKGLCOHCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)NC3=C2C4=CC=CC=C4C=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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